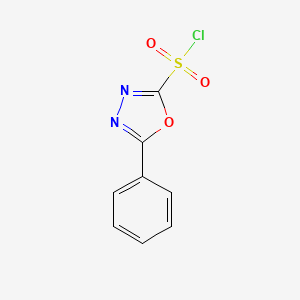

5-Phenyl-1,3,4-oxadiazole-2-sulfonyl chloride

CAS No.:

Cat. No.: VC18356709

Molecular Formula: C8H5ClN2O3S

Molecular Weight: 244.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H5ClN2O3S |

|---|---|

| Molecular Weight | 244.66 g/mol |

| IUPAC Name | 5-phenyl-1,3,4-oxadiazole-2-sulfonyl chloride |

| Standard InChI | InChI=1S/C8H5ClN2O3S/c9-15(12,13)8-11-10-7(14-8)6-4-2-1-3-5-6/h1-5H |

| Standard InChI Key | AZTGZOVEEGEWKX-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=NN=C(O2)S(=O)(=O)Cl |

Introduction

Structural and Molecular Characteristics

Chemical Identity

5-Phenyl-1,3,4-oxadiazole-2-sulfonyl chloride (CAS No. 328527-90-8) belongs to the oxadiazole family, featuring a sulfonyl chloride group at the 2-position and a phenyl substituent at the 5-position of the heterocyclic ring . Key identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | 5-phenyl-1,3,4-oxadiazole-2-sulfonyl chloride |

| Molecular Formula | |

| Molecular Weight | 244.66 g/mol |

| SMILES | C1=CC=C(C=C1)C2=NN=C(O2)S(=O)(=O)Cl |

| InChIKey | AZTGZOVEEGEWKX-UHFFFAOYSA-N |

| XLogP3-AA | 1.8 |

| Topological Polar SA | 81.4 Ų |

The sulfonyl chloride group (-SOCl) confers electrophilic reactivity, enabling nucleophilic substitution reactions with amines, alcohols, and thiols .

Synthesis and Reaction Mechanisms

Synthetic Pathways

The compound is synthesized via chlorination of 5-phenyl-1,3,4-oxadiazole using thionyl chloride () or phosphorus pentachloride () under controlled conditions . A representative protocol involves:

-

Cyclization: Thiosemicarbazide derivatives undergo intramolecular cyclization in alkaline media to form the oxadiazole core .

-

Chlorination: The sulfonic acid intermediate is treated with to introduce the sulfonyl chloride group .

Table 1. Synthesis Conditions and Yields

| Reagent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Thionyl chloride | 60–80 | 72–78 | ≥95 |

| Phosphorus pentachloride | 100–120 | 65–70 | ≥90 |

Reaction Mechanisms

The sulfonyl chloride group participates in nucleophilic acyl substitution, where chlorine is displaced by nucleophiles (e.g., amines, alcohols). For example:

This reactivity underpins its utility in synthesizing sulfonamides and sulfonate esters for drug discovery .

Pharmacological and Biological Activities

Antimicrobial Properties

Derivatives of 5-phenyl-1,3,4-oxadiazole-2-sulfonyl chloride exhibit broad-spectrum antimicrobial activity. In disc diffusion assays, compounds such as IVa and IVb showed inhibitory effects against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) comparable to ofloxacin .

Table 2. Antimicrobial Activity of Selected Derivatives

| Compound | S. aureus MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |

|---|---|---|

| IVa | 12.5 | 25.0 |

| IVb | 6.25 | 12.5 |

| Ofloxacin | 1.56 | 3.12 |

| Cell Line | IC (µM) |

|---|---|

| K-562 | 1.95 |

| Jurkat | 2.36 |

| KG-1a | 3.45 |

Anti-Inflammatory and Analgesic Effects

In carrageenan-induced rat paw edema models, derivatives like VIb reduced inflammation by 58% (vs. 62% for diclofenac). Analgesic activity, measured via tail-flick tests, showed VIc increasing pain thresholds by 40% (vs. 45% for aspirin) .

| Supplier | Purity (%) | Quantity | Price (USD) |

|---|---|---|---|

| AiFChem (USA) | ≥95 | 1 g | 2,000 |

| LEAP CHEM (Hong Kong) | ≥90 | 0.1 g | 400 |

| OChem Incorporation | ≥95 | Bulk | Quote-based |

Recent Advances and Future Directions

Recent studies highlight its role in STAT3 pathway inhibition, offering potential in treating inflammatory diseases . Future research should explore:

-

Structure-Activity Relationships (SAR): Modifying substituents to enhance bioavailability.

-

Targeted Drug Delivery: Conjugating with nanoparticles to reduce off-target effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume